1-(Trans-4-propylcyclohexyl)-4-iodobenzene
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Overview
Description
Preparation Methods
The synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene typically involves several steps, starting from readily available starting materials. One common synthetic route involves the iodination of 1-(Trans-4-propylcyclohexyl)benzene. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Trans-4-propylcyclohexyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodobenzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield various biaryl derivatives .
Scientific Research Applications
1-(Trans-4-propylcyclohexyl)-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.
Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a radiolabeling agent for imaging techniques.
Mechanism of Action
The mechanism by which 1-(Trans-4-propylcyclohexyl)-4-iodobenzene exerts its effects is primarily through its reactivity as an iodobenzene derivative. The iodine atom’s presence allows for various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or its interactions with biological molecules in medicinal research .
Comparison with Similar Compounds
1-(Trans-4-propylcyclohexyl)-4-iodobenzene can be compared with other similar compounds, such as:
1-(Trans-4-propylcyclohexyl)-4-bromobenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Trans-4-propylcyclohexyl)-4-chlorobenzene:
1-(Trans-4-propylcyclohexyl)-4-fluorobenzene: The fluorine atom imparts unique properties, particularly in medicinal chemistry due to its influence on metabolic stability and bioavailability.
The uniqueness of this compound lies in the iodine atom’s presence, which provides distinct reactivity patterns and makes it suitable for specific applications, particularly in coupling reactions and as a precursor for more complex molecules.
Properties
IUPAC Name |
1-iodo-4-(4-propylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHVVBZXPJPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.